Proven RIP2 Kinase Binding Mode via Co-crystal Structure (PDB 6SZE) - A Quantitative Structural Basis for Scaffold Selection
The co-crystal structure of 5-amino-N-phenyl-1H-pyrazole-4-carboxamide (CAS 96206-64-3) bound to the RIP2 kinase catalytic domain has been solved at a resolution of 2.94 Å (PDB ID: 6SZE) [1]. This structure reveals the specific binding interactions of the unsubstituted 5-amino and N-phenyl groups within the ATP-binding pocket. In contrast, many other 5-aminopyrazole-4-carboxamide analogs with different N1-substituents, such as the 1-isopropyl derivative (Compound 15l), demonstrate a complete shift in kinase selectivity towards RET [2], underscoring the unique binding orientation conferred by the N-phenyl group. This experimentally determined binding mode provides a quantitative structural rationale for selecting this specific compound over other analogs when targeting RIP2 or related kinases.
| Evidence Dimension | Binding Mode and Kinase Selectivity |
|---|---|
| Target Compound Data | Co-crystal structure with RIP2 kinase (PDB: 6SZE, Resolution: 2.94 Å, R-free: 0.234) |
| Comparator Or Baseline | 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide (Compound 15l) |
| Quantified Difference | N1-phenyl substitution directs binding to RIP2; N1-isopropyl substitution directs binding to RET (IC50=44 nM wild-type RET, IC50=252 nM mutant RET) [2] |
| Conditions | X-ray crystallography for target compound; in vitro kinase inhibition assays for comparator |
Why This Matters
For researchers designing RIP2 kinase inhibitors, this co-crystal structure provides a validated, high-resolution starting point for structure-based drug design, a feature not available with the majority of other 5-aminopyrazole-4-carboxamide analogs.
- [1] Haffner, C. D., Charnley, A. K., Aquino, C. J., Casillas, L., Convery, M. A., Cox, J. A., ... & Shewchuk, L. (2019). Discovery of Pyrazolocarboxamides as Potent and Selective Receptor Interacting Protein 2 (RIP2) Kinase Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1518-1523. View Source
- [2] Yoon, H., Shin, I., Nam, Y., Kim, N. D., Lee, K. B., & Sim, T. (2017). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. European Journal of Medicinal Chemistry, 125, 1145-1155. View Source
